2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate
Description
Properties
CAS No. |
4605-47-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(2,2,3-trimethylcyclopentyl)ethyl acetate |
InChI |
InChI=1S/C12H22O2/c1-9-5-6-11(12(9,3)4)7-8-14-10(2)13/h9,11H,5-8H2,1-4H3 |
InChI Key |
XGPBVBUAIVOKAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)CCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of (E)-(R)-2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-al
According to a European patent (EP0829463B2), the title compound can be prepared by hydrogenating a precursor aldehyde, (E)-(R)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-al, under catalytic conditions to yield the corresponding alcohol intermediate. This is followed by esterification to obtain the acetate ester derivative.
- Key steps:
- Catalytic hydrogenation of the unsaturated aldehyde.
- Subsequent esterification of the resulting alcohol.
This method leverages stereoselective hydrogenation to maintain the desired stereochemistry at the cyclopentyl moiety.
Multi-step Oxidation, Reduction, and Acetylation (WO2016181413A1)
A comprehensive synthetic sequence is described in patent WO2016181413A1, involving:
| Step | Reagents/Conditions | Product/Transformation |
|---|---|---|
| a) | Acetic acid, hydrogen peroxide, sulfuric acid (25-30°C, 24-26 h) | Hydroxy lactone intermediate |
| b) | Pyridinium dichromate (25-30°C, 8-10 h) | Oxidation to cyclopenta[b]furan-2,5-dione |
| c) | p-Toluenesulfonic acid in methanol (65-70°C, 24-26 h) | Methyl 2-(1,5,5-trimethyl-4-oxocyclopent-2-en-1-yl)acetate |
| d) | Cerium(III) chloride heptahydrate, sodium borohydride (25-30°C, 1-2 h) | Reduction to methyl 2-(4-hydroxy-1,5,5-trimethylcyclopent-2-en-1-yl)acetate |
| e) | Boron trifluoride diethyl etherate, sodium cyanoborohydride (66-70°C, 8-10 h) | Formation of methyl 2-(1,5,5-trimethylcyclopent-2-en-1-yl)acetate |
| f) | Lithium aluminium hydride (25-30°C, 2-3 h) | Reduction to 2-(1,5,5-trimethylcyclopent-2-en-1-yl)ethanol |
| g) | Acetic anhydride, triethylamine, 4-dimethylaminopyridine, dichloromethane (25-30°C, 3-4 h) | Acetylation to 2-(1,5,5-trimethylcyclopent-2-en-1-yl)ethyl acetate |
This sequence is notable for its stereochemical control and high yields at each step, culminating in the acetate ester which corresponds to the target compound.
Esterification of 4-Hydroxy-3,3-dimethyl-5-((R)-2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-one
Another patented process (EP3464235B1) describes the acetylation of hydroxy ketone intermediates using acetic anhydride in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in cyclohexane. The reaction is exothermic and conducted at elevated temperatures (~86°C), followed by aqueous workup and purification by distillation.
- This method is useful for preparing acetylated cyclopentyl derivatives with high purity.
- The process includes vacuum distillation to isolate the acetate product.
Research Findings and Analysis
Stereochemistry and Isomerization
- The stereochemistry at the 2,2,3-trimethylcyclopentyl ring is critical for the properties of the final ester.
- Isomerization during oxidation or reduction steps can lead to β-campholene isomers, which are generally undesirable.
- Controlled hydrogenation and selective reduction methods are employed to maintain the correct stereochemistry.
Yield and Purity
- The multi-step synthetic routes typically achieve overall yields ranging from 70% to 90% depending on the step and purification methods used.
- Chromatographic purification (e.g., column chromatography with hexane/ethyl acetate gradients) is often employed to achieve high purity, especially for intermediates.
Functional Group Transformations
- The use of pyridinium dichromate and cerium(III) chloride/sodium borohydride systems allows for selective oxidation and reduction without overreaction.
- Acetylation is efficiently catalyzed by DMAP and triethylamine, yielding the acetate ester under mild conditions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Applications in Flavoring and Fragrance
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is recognized for its pleasant aroma and is used as a flavoring agent in food products. It has been evaluated for safety and efficacy in food applications by various regulatory bodies. For instance, the Joint FAO/WHO Expert Committee on Food Additives has assessed similar compounds for their flavoring properties and acceptable daily intake levels .
Case Study: Flavoring Agent Evaluation
A comprehensive evaluation of alicyclic esters, including this compound, was conducted to determine their safety as food additives. The study indicated that compounds with similar structures demonstrated low toxicity and were suitable for use in food products at specified concentrations .
Cosmetic Formulations
The compound is also utilized in cosmetic formulations due to its emollient properties and ability to enhance fragrance stability. Its incorporation into creams and lotions has been shown to improve sensory attributes and skin feel.
Case Study: Cosmetic Product Development
Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the formulation of a topical emulsion containing various natural extracts. The inclusion of this compound contributed to the product's stability and enhanced sensory characteristics. The study emphasized the importance of ingredient interactions in achieving desired product performance .
Toxicological Studies
Toxicological assessments have been essential for establishing the safety profile of this compound. Studies indicate that at concentrations typically used in cosmetic formulations, the compound exhibits minimal irritation potential on human skin.
Case Study: Skin Irritation Assessment
A study focused on evaluating skin irritation from various cosmetic ingredients included this compound. Results demonstrated that formulations containing this compound were well-tolerated by subjects during patch testing .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for esterases, leading to its hydrolysis into 2-(2,2,3-trimethylcyclopentyl)ethanol and acetic acid . These products can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 2-(2,2,3-trimethylcyclopent-1-yl)ethyl acetate and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|---|
| This compound | 4605-47-4 | C₁₂H₂₂O₂ | 198.305 | Saturated cyclopentane, trimethyl groups, ester | Fragrances, flavorings |
| Ethyl [(1S)-2,2,3-trimethyl-3-cyclopenten-1-yl]acetate | 81907-73-5 | C₁₃H₂₂O₂ | 210.31 (estimated) | Cyclopentene ring, ethyl ester | Organic synthesis intermediates |
| 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate | 85567-28-8 | C₁₇H₃₀O₂ | 266.42 | Bicyclic norbornane system, acetate ester | High-stability fragrances, resins |
| Ethyl (R)-2-[1-((triisopropylsilyl)ethynyl)cyclopent-2-en-1-yl]acetate | 1052144-78-1 | C₂₀H₃₄O₂Si | 334.568 | Silyl-protected ethynyl, cyclopentene | Organometallic catalysts |
| Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | 206.24 | Phenyl group, acetoacetate ester | Pharmaceutical precursors, UV screens |
Key Comparative Insights
Cyclopentane vs. Cyclopentene Derivatives
- This compound (cyclopentane) exhibits greater thermal and oxidative stability due to its saturated ring, whereas Ethyl [(1S)-2,2,3-trimethyl-3-cyclopenten-1-yl]acetate (cyclopentene) contains a double bond, making it more reactive in Diels-Alder or hydrogenation reactions .
- The cyclopentene derivative’s lower symmetry may reduce its volatility compared to the cyclopentane analog.
Bicyclic vs. Monocyclic Systems
- 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-ethylbutyl acetate features a rigid norbornane-like bicyclic framework, increasing its molecular weight (266.42 g/mol) and boiling point. This structural complexity enhances its persistence in high-temperature applications, such as resin plasticizers or long-lasting perfumes .
- In contrast, the monocyclic target compound’s lower molecular weight (198.3 g/mol) favors faster evaporation, ideal for top-note fragrances.
Silyl-Protected Ethynyl Derivatives
- Ethyl (R)-2-[1-((triisopropylsilyl)ethynyl)cyclopent-2-en-1-yl]acetate incorporates a triisopropylsilyl (TIPS) group, significantly increasing lipophilicity (LogP = 5.497) and steric bulk. This makes it valuable in organometallic synthesis, where the silyl group acts as a protective moiety for alkynes .
- The target compound lacks such functional groups, limiting its use in specialized synthetic chemistry but simplifying its purification.
Aromatic vs. Alicyclic Esters
- Ethyl 2-phenylacetoacetate contains a phenyl group conjugated to an acetoacetate ester, enabling UV absorption (λmax ~270 nm) and keto-enol tautomerism. These properties are exploited in photostabilizers and as intermediates in heterocyclic drug synthesis .
- The alicyclic structure of this compound lacks aromaticity, resulting in weaker UV activity but better compatibility with non-polar matrices like essential oils.
Physicochemical and Spectroscopic Differences
- Boiling Points : Bicyclic and silyl derivatives (e.g., 266.42 and 334.568 g/mol) have higher boiling points than the target compound due to increased molecular weight and structural rigidity.
- FTIR Signatures : All compounds show C=O stretches near 1740 cm⁻¹, but substituents alter peak positions. For example, the phenyl group in Ethyl 2-phenylacetoacetate introduces aromatic C-H stretches (~3000 cm⁻¹), absent in the alicyclic target compound .

- Solubility: The silyl derivative’s lipophilicity (LogP = 5.497) reduces water solubility, whereas the target compound’s lower LogP (~3.0 estimated) enhances miscibility with ethanol and diethyl ether.
Biological Activity
2-(2,2,3-Trimethylcyclopent-1-yl)ethyl acetate is a compound derived from the cyclopentane family, notable for its structural complexity and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is . It features a cyclopentane ring with three methyl groups and an acetate functional group. This unique structure contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds containing similar structural motifs have demonstrated significant cytotoxicity against human breast cancer cell lines such as MCF-7 and HeLa cells .
- Neuroprotective Effects : There is evidence suggesting that compounds with related structures may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .
- Antimicrobial Activity : Some studies suggest potential antimicrobial effects against various pathogens, although specific data on this compound is limited.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity : Many monoterpenes exhibit antioxidant properties that help mitigate oxidative damage in cells.
Anticancer Activity
A study conducted on hybrid compounds containing the trimethylcyclopentane moiety revealed significant anticancer activity against MCF-7 cells with IC50 values indicating effective inhibition of cell growth .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Hybrid Compound A | 12.5 | MCF-7 |
| Hybrid Compound B | 15.0 | HeLa |
Neuroprotective Properties
Research on hydroxamic acids derived from monoterpenoids indicated their ability to protect neuronal cells from β-amyloid-induced damage. While specific studies on this compound are sparse, the structural similarities suggest potential neuroprotective effects .
Antimicrobial Activity
Some derivatives have shown inhibitory effects against bacterial strains in preliminary studies. However, comprehensive data on this compound's antimicrobial efficacy remains to be established.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity at micromolar concentrations .
- Neuroprotection in Animal Models : In transgenic mouse models of Alzheimer’s disease, compounds related to this class demonstrated improved cognitive functions and reduced neurodegeneration markers .
Q & A
Q. What statistical approaches are recommended for interpreting conflicting bioactivity data in high-throughput screens?
- Methodological Answer :
- Robust Z-Score : Normalize activity values across plates to minimize batch effects.
- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to adjust p-values for multiple comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

